BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic Profile
of 2,4,5-Trifluorobromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-2,4,5-trifluorobenzene

Cat. No.: B152817

This document provides a comprehensive overview of the spectroscopic data available for
2,4,5-trifluorobromobenzene, a key intermediate in the synthesis of various chemical
compounds, including pharmaceuticals. The information is intended for researchers, scientists,
and professionals in the field of drug development and materials science, offering a centralized
resource for the characterization of this compound.

Compound Overview

2,4,5-Trifluorobromobenzene is an organofluorine compound with the chemical formula
CeH2BrFs.[1][2][3][4][5] Its structure consists of a benzene ring substituted with one bromine
atom and three fluorine atoms at positions 2, 4, and 5.

Table 1: General Properties of 2,4,5-Trifluorobromobenzene
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Property

Value

CAS Number

327-52-6[1][2][4][6]

Molecular Formula

CeH2BrF3[2][3][4][5]

Molecular Weight 210.98 g/mol [2][3][5]
Appearance Liquid[7]

Boiling Point 144 °C[7]

Melting Point -19 °C[7]

Density 1.802 g/mL at 25 °C[7]

Refractive Index

n20/D 1.485[7]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for 2,4,5-

trifluorobromobenzene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Data for 1H, 13C, and °F NMR are available for 2,4,5-trifluorobromobenzene.[1][8][9]

Table 2: NMR Spectroscopic Data for 2,4,5-Trifluorobromobenzene
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Chemical Shift o Coupling

Nucleus Multiplicity Solvent
(ppm) Constant (Hz)
Data not

H explicitly found in

search results

Specific peak
15C data not explicitly
found in search

results

Specific peak
data not explicitly

19F _ CDCIs[9]
found in search

results

Note: While the existence of NMR spectra is confirmed, specific peak assignments and
coupling constants were not available in the provided search results. Researchers should refer
to spectral databases for detailed information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering insights into its structure. The electron
ionization mass spectrum for 2,4,5-trifluorobromobenzene is available through the NIST Mass
Spectrometry Data Center.[1][2][10]

Table 3: Key Mass Spectrometry Data for 2,4,5-Trifluorobromobenzene

m/z Interpretation

210. 212 Molecular ion peaks (M+, M+2) corresponding
| to the two isotopes of bromine ("°Br and 8!Br)

Detailed fragmentation pattern not available in
Other fragments
search results
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Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular
fingerprint by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectra for 2,4,5-trifluorobromobenzene have been recorded
using various techniques, including neat, ATR-neat, and vapor phase.[1]

Raman Spectroscopy: FT-Raman spectra have also been documented for this compound.[1][6]

Note: Specific peak positions and their corresponding vibrational assignments for both IR and
Raman spectra were not detailed in the search results. Access to spectral databases is
recommended for this information.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate compound
characterization. The following outlines the general experimental methodologies employed for
the techniques discussed.

NMR Spectroscopy

 Instrumentation: High-resolution NMR spectrometers are used.

o Sample Preparation: A small amount of 2,4,5-trifluorobromobenzene is dissolved in a
deuterated solvent, such as chloroform-d (CDCIs), and placed in an NMR tube.[9]

» Data Acquisition: H, 13C, and °F NMR spectra are acquired. For 3C NMR, techniques like
DEPT can be used to differentiate between CH, CHz2, and CHs groups. Decoupling
techniques can be employed to simplify spectra by removing spin-spin coupling between
different nuclei.

Mass Spectrometry

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation, is used.
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e lonization: Electron lonization (El) is a common method for generating ions from the sample

molecules.[2]

e Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio,
generating a mass spectrum that shows the relative abundance of each ion.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the
available data, a Bruker Tensor 27 FT-IR was cited.[1]

e Techniques:
o Neat: The liquid sample is placed between two IR-transparent plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-
refractive-index crystal (e.g., diamond or germanium). This is a convenient method for
analyzing liquid and solid samples with minimal preparation.[1]

o Vapor Phase: The sample is heated to a gaseous state, and the IR beam is passed

through the vapor.[1]

Raman Spectroscopy

e Instrumentation: A FT-Raman spectrometer, such as the Bruker MultiRAM, is used.[1][6]

e Technique: A laser (e.g., Nd:YAG) is directed at the sample.[6] The scattered light is collected
and analyzed to generate the Raman spectrum. This technique is complementary to IR

spectroscopy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 2,4,5-trifluorobromobenzene.
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Caption: Workflow for the spectroscopic analysis of 2,4,5-trifluorobromobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2,4,5-
Trifluorobromobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152817#spectroscopic-data-for-2-4-5-
trifluorobromobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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